3,6-Diamino-10-methylacridinium

HIF-1 inhibitor Cancer research Hypoxia signaling

For researchers needing reproducible HIF-1 inhibition, this pure 3,6-diamino-10-methylacridinium chloride is essential. Unlike generic 'acriflavine' mixtures, its permanent cationic charge ensures precise target engagement (IC50 ~1 µM for HIF-1 dimerization) and distinct photophysics (stable fluorescence, no humic-matter precipitation). Specifying the pure form eliminates batch-dependent variability seen with ill-defined commercial blends, safeguarding data integrity in hypoxia, virology, and quantitative cytometry assays.

Molecular Formula C14H14N3+
Molecular Weight 224.28 g/mol
CAS No. 837-73-0
Cat. No. B1216087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diamino-10-methylacridinium
CAS837-73-0
Synonyms3,6-diamino-10-methylacridinium
3,6-diamino-10-methylacridinium chloride
3,6-diamino-10-methylacridinium hydrochloride
3,6-diamino-10-methylacridinium monohydrochloride
3,6-diamino-10-methylacridinium perrhenicacid (1:1) salt
3,6-diamino-10-methylacridinium sulfate(1:1)
3,6-diamino-10-methylacridinium thiocyanate
acridinium, 3,6-diamino-10-methyl-
acriflavine chloride
Acriflavine Dihydrochloride
Acriflavine Trichydrochloride
euflavin
euflavine
trypaflavine hydrochloride
Molecular FormulaC14H14N3+
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N
InChIInChI=1S/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1
InChIKeyXSIOKTWDEOJMGG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diamino-10-methylacridinium Chloride (Acriflavine, CAS 837-73-0): Core Identity, Commercial Form, and Regulatory Status for Scientific Procurement


3,6-Diamino-10-methylacridinium chloride (CAS 837-73-0), commonly known as acriflavine (ACF) or neutral acriflavine, is a cationic acridine derivative characterized by a tricyclic heteroaromatic scaffold with amino groups at the 3- and 6-positions and a quaternized N10-methyl group [1]. It functions as a DNA intercalator, a fluorescent dye, and a potent pharmacological inhibitor of protein-protein interactions [2]. It is critical for procurement specialists to note that commercial 'acriflavine' preparations are almost universally mixtures of this compound with 3,6-diaminoacridine (proflavine); the pure 3,6-diamino-10-methylacridinium chloride exhibits distinct physicochemical and biological properties that directly impact its suitability for specific research applications compared to the mixture or the unmethylated analog [3].

Why 3,6-Diamino-10-methylacridinium Chloride Cannot Be Readily Substituted with Generic Acridine Dyes or Proflavine


Despite sharing a common acridine core, the quaternization of the central nitrogen in 3,6-diamino-10-methylacridinium chloride creates a permanent cationic charge that fundamentally alters its solubility, electronic distribution, and target engagement compared to its uncharged or unmethylated analogs like proflavine or acridine orange [1]. This structural difference directly manifests in quantifiable shifts in target specificity—for example, it enables potent inhibition of HIF-1 dimerization at an IC50 of ~1 μM, a functional niche where proflavine is markedly less effective [2]. Furthermore, its distinct photophysical behavior, including a higher resistance to photobleaching in certain preparations and a unique excited-state dipole moment, differentiates its utility in fluorescence microscopy and quantitative bioanalysis from other diaminoacridines [3]. Substituting with a cheaper, generic acridine dye without accounting for these precise quantitative parameters can lead to experimental failure in assays reliant on specific HIF-1 pathway inhibition or robust, reproducible staining in complex biological matrices.

3,6-Diamino-10-methylacridinium Chloride (Acriflavine): Quantitative Performance Benchmarks Against Key Comparators


HIF-1 Dimerization Inhibition: ACF Exhibits an IC50 of ~1 μM, Markedly More Potent Than Proflavine and Outperforming 335 Other FDA-Approved Drugs in a Cell-Based Screen

3,6-Diamino-10-methylacridinium chloride (ACF) is a potent and specific inhibitor of HIF-1α/β dimerization, a critical step in the hypoxic response pathway. In a split-luciferase complementation assay, ACF inhibited HIF-1 dimerization with an IC50 of approximately 1 μM and achieved near-complete inhibition (94%) at 5 μM [1]. Critically, this level of potency is not shared by its close analog proflavine, which lacks the quaternized nitrogen. In a broader screen of over 3,000 FDA-approved drugs, ACF was identified as the single most potent HIF-1 inhibitor among the 336 compounds that showed >50% inhibition at 10 μM [2].

HIF-1 inhibitor Cancer research Hypoxia signaling

Antibacterial Kinetics: ACF Kills Staphylococcus More Rapidly Than 2,7-Diaminoacridine, but Acts Slower Against Gram-Negative Bacilli

In time-kill assays against Staphylococcus, 3,6-diamino-10-methylacridinium chloride (ACF) demonstrates a more rapid bactericidal effect than 2,7-diaminoacridine monohydrochloride [1]. However, this rapid action is organism-specific. Against the Gram-negative bacteria Escherichia coli (B. coli) and Proteus vulgaris (B. proteus), ACF is slower in achieving bacterial kill than 2,7-diaminoacridine. The study also notes that in the presence of serum, the action of 2,7-diaminoacridine against Staphylococcus is even faster than both ACF and proflavine [1].

Antiseptic Microbiology Wound healing

Fluorescence Staining in Humic-Rich Waters: ACF Provides Superior Reproducibility and Eliminates Background Precipitation Compared to Acridine Orange

In environmental microbiology, accurate enumeration of bacteria in humic-rich waters is challenging. A direct comparison study found that acridine orange (AO) precipitated with dissolved humic matter, creating bright background fluorescence that completely obscured bacteria [1]. In contrast, 3,6-diamino-10-methylacridinium chloride (ACF) did not form such precipitates, yielding a reproducible and useful method for bacterial counting in both clear and humic waters. While ACF's cell fluorescence was noted to be weaker than AO's, making counting of extremely small cells slightly more difficult, its superior compatibility with complex environmental matrices is a critical differentiator [1].

Environmental microbiology Fluorescence microscopy Bacterial enumeration

SARS-CoV-2 Antiviral Activity: ACF Demonstrates Low-Nanomolar IC50 and Dual Protease Inhibition, Differentiating from Proflavine

Both 3,6-diamino-10-methylacridinium chloride (ACF) and proflavine hemisulfate (PRF) exhibit nanomolar activity against SARS-CoV-2 and inhibit the main protease (Mpro) in vitro [1]. However, a key differentiation lies in the breadth of their targets. ACF has been demonstrated to be a potent inhibitor of papain-like protease (PLpro) as well, with a co-crystal structure confirming a unique binding mode [2]. PRF has not been shown to share this dual Mpro/PLpro inhibition profile. In terms of Mpro inhibition, proflavine (IC50 = 2.07 ± 0.01 μM) is more potent than ACF (IC50 = 5.60 ± 0.29 μM). Both compounds inhibited approximately 90% of HCoV-OC43 replication at 1 μM and showed activity equivalent to the standard-of-care drug remdesivir [1].

Antiviral SARS-CoV-2 Drug repurposing

Photostability and Purity Effects: Pure 3,6-Diamino-10-methylacridinium Chloride Fades More Than Proflavine, but Commercial Mixtures Are Even Less Stable

A critical study on the purification and cytochemical properties of acridine dyes revealed significant differences in photostability [1]. Under illumination, pure proflavine fades less than pure 3,6-diamino-10-methylacridinium chloride (ACF). Importantly, commercially available 'acriflavine' dye samples—which are mixtures—showed a much higher reduction in fluorescence intensity than the pure dyes of either component. The study concluded that photodecomposition is markedly influenced by dye impurities [1]. Furthermore, the quaternized nitrogen of ACF overcomes the non-lasing behavior of acridine orange due to its altered excited-state characteristics [2].

Cytometry Fluorescence microscopy Histology

Tissue Toxicity and Wound Healing: ACF Impairs Healing More Than Newer Acridine Derivatives, Guiding Formulation Choices

A comparative study of acridine derivatives on artificial wounds found that 3,6-diamino-10-methylacridinium chloride (ACF) and proflavine were both more harmful to tissue healing than 2,7-diaminoacridine and 5-aminoacridine [1]. The rate of wound healing was slowed down the most by ACF and proflavine, whether applied as a solution or a powder. In terms of systemic toxicity, 2,7-diaminoacridine was less toxic than proflavine, while 5-aminoacridine was more toxic [1]. This data establishes a clear toxicity hierarchy that is relevant for the development of topical formulations.

Toxicology Wound healing Topical antiseptic

Targeted Application Scenarios for 3,6-Diamino-10-methylacridinium Chloride Based on Verified Performance Data


Hypoxia-Inducible Factor (HIF) Pathway Research and Drug Discovery

This compound is the premier tool for acute chemical inhibition of HIF-1 dimerization in vitro and in vivo. Researchers should procure the pure compound to study hypoxia signaling, cancer progression, and metabolic adaptation. Its unparalleled potency (IC50 ≈ 1 μM) and specificity among FDA-approved drugs [1] make it an essential positive control and mechanistic probe for validating HIF-1-dependent phenotypes. Use is not advised for studies where a more selective HIF-2 inhibitor is required, as ACF targets both HIF-1α and HIF-2α.

Environmental Microbiology: Direct Enumeration of Bacteria in Humic-Rich and Complex Water Samples

For laboratories performing direct epifluorescence counts of bacteria in freshwater, estuarine, or soil-extracted water samples, this compound is the superior fluorochrome. Its unique ability to avoid precipitation with dissolved humic matter [1] ensures a quantifiable, artifact-free signal where other standard dyes like acridine orange fail completely. Procurement should specify the pure form or a standardized mixture to ensure batch-to-batch reproducibility in quantitative assays.

Coronavirus Research: Dual-Targeting Antiviral Mechanism Studies

For virologists investigating SARS-CoV-2 or other betacoronaviruses, 3,6-diamino-10-methylacridinium chloride is a unique dual inhibitor of both the main protease (Mpro) and papain-like protease (PLpro) [1][2]. This dual action distinguishes it from its close analog proflavine and makes it a valuable tool compound for studying viral polyprotein processing, validating antiviral assays, and exploring combination therapies aimed at minimizing resistance. Its low-nanomolar cellular IC50 and established in vivo efficacy in mouse models support its use in preclinical studies.

Quantitative Fluorescence Microscopy and Flow Cytometry Requiring Standardized DNA Staining

While the pure compound fades more rapidly than pure proflavine, its defined and well-characterized photophysical properties (excitation/emission maxima, quantum yield, and DNA-binding mode) [1] make it a reproducible stain for automated cell analysis and DNA quantification when a permanent cationic dye is required. Critically, researchers must procure the purified compound rather than an undefined commercial mixture, as the latter exhibits unpredictable and enhanced photodecomposition [2]. This is essential for generating 'machine-sensible' data in high-throughput cytometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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